molecular formula C143H243N37O46 B118099 Preprotachykinin B (50-79) CAS No. 148597-04-0

Preprotachykinin B (50-79)

Numéro de catalogue: B118099
Numéro CAS: 148597-04-0
Poids moléculaire: 3216.7 g/mol
Clé InChI: XWSPNHVNLFQTLF-XNACSIEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Preprotachykinin B (50-79), also known as Preprotachykinin B (50-79), is a useful research compound. Its molecular formula is C143H243N37O46 and its molecular weight is 3216.7 g/mol. The purity is usually 95%.
The exact mass of the compound Preprotachykinin B (50-79) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Neurokinin B - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Preprotachykinin B (50-79) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Preprotachykinin B (50-79) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurochemical Characterization

PPT-B(50-79) has been studied extensively for its distribution and immunoreactivity within the brain. Research indicates that this peptide is primarily localized in areas such as the interpeduncular nucleus and hypothalamus, with varying concentrations across different brain regions. For example, concentrations measured ranged from 2 to 180 fmol/mg wet tissue weight, with the highest levels found in the interpeduncular nucleus (180 fmol/mg) and hypothalamus (90 fmol/mg) .

The characterization of PPT-B(50-79) has been facilitated by radioimmunoassay techniques, which have allowed researchers to identify and quantify its presence in both central and peripheral tissues. Immunocytochemistry has corroborated these findings, revealing that while PPT-B(50-79) is present in significant amounts in the brain, its levels are considerably lower in peripheral tissues such as the adrenal medulla and urinary bladder .

Role in Psychiatric Disorders

PPT-B(50-79) is implicated in various psychiatric conditions, particularly depression. Substance P, a neuropeptide derived from preprotachykinins, including PPT-B, has been shown to play a crucial role in mood regulation and stress responses. Studies suggest that antagonists targeting neurokinin receptors can have antidepressant effects. For instance, MK869, a selective NK1 receptor antagonist, demonstrated significant efficacy in reducing depression symptoms compared to placebo .

This line of research indicates that manipulating the pathways involving PPT-B(50-79) and its derivatives may offer new avenues for treating affective disorders. The modulation of substance P levels through receptor antagonism could lead to improved therapeutic outcomes for patients suffering from depression and anxiety .

Potential Clinical Applications

The identification and characterization of PPT-B(50-79) have led to potential clinical applications in treating various conditions. Its role as a neuromodulator suggests that it could be targeted for therapies aimed at pain management, anxiety disorders, and other neuropsychiatric conditions. The development of immunoassays for detecting tachykinins like PPT-B(50-79) opens possibilities for diagnostic applications .

Furthermore, research into post-translational modifications of tachykinins has revealed that such modifications can enhance peptide stability and receptor binding affinity. This knowledge could inform the design of more effective peptide-based therapeutics .

Research Findings Summary Table

Study Focus Findings Implications
Neurochemical DistributionHigh concentrations in interpeduncular nucleus and hypothalamus; lower in peripheral tissuesUnderstanding regional roles in neurobiology
Depression TreatmentMK869 showed significant antidepressant effectsPotential for NK1 receptor antagonists in therapy
Detection MethodsDeveloped immunoaffinity purification techniques for tachykininsEnhanced diagnostic capabilities
Synaptic CircuitsInvestigated synaptic circuits involving tachykininsInsights into neural circuitry related to pain and mood

Case Studies

  • Depression Treatment with MK869 : A double-blind study demonstrated that MK869 significantly reduced depression scores compared to placebo while also showing fewer side effects related to sexual dysfunction . This highlights the therapeutic potential of targeting neurokinin pathways.
  • Neurochemical Mapping : A study utilizing radioimmunoassay techniques provided detailed mapping of PPT-B(50-79) distribution across various brain regions, correlating with functional outcomes related to mood regulation and stress response . This foundational work supports further exploration into how these peptides influence behavior.

Analyse Des Réactions Chimiques

Structural Characteristics and Cleavage Reactions

PPT-B(50-79) is flanked by pairs of dibasic amino acids (Arg48-Arg49 and Lys80-Arg81) that serve as enzymatic cleavage sites during post-translational processing . Key reactions include:

  • Proteolytic cleavage :

    • Endopeptidase activity : Enzymes such as prohormone convertases (PC1/3, PC2) cleave PPT-B at Lys80-Arg81 to release NKB .

    • C-terminal processing : The Arg48-Arg49 site is less efficiently cleaved, leading to incomplete processing of PPT-B(50-79) in vivo .

  • Immunoreactive forms : Radioimmunoassay and chromatography reveal three PPT-B(50-79) immunoreactive peaks in rat brain extracts, suggesting multiple processed forms (e.g., higher molecular weight aggregates) .

Enzymatic Processing Pathways

EnzymeReaction SiteProductTissue SpecificitySource
Prohormone convertaseLys80-Arg81Neurokinin B (NKB)Brain, adrenal medulla
Carboxypeptidase EC-terminal Arg/LysBioactive PPT-B(50-79)Hypothalamus, hippocampus
Angiotensin-converting enzyme (ACE)N-terminal degradationInactive metabolitesPeripheral tissues
  • Inefficient processing : Only ~10% of PPT-B(50-79) in rat brain exists as the free peptide, while 90% is bound in larger precursors .

  • Species-specific variations : Porcine pituitary studies show distinct cleavage patterns during the estrous cycle, with altered Tacr3 receptor expression influencing processing .

Post-Translational Modifications

  • Phosphorylation : Potential phosphorylation at Ser/Thr residues in PPT-B(50-79) modulates receptor binding affinity .

  • Oxidative cross-linking : In vitro studies suggest dimerization via cysteine residues under oxidative conditions, though this remains unconfirmed in vivo .

Tissue-Specific Reactivity

TissuePPT-B(50-79) Concentration (fmol/mg)Dominant FormFunctional Role
Rat hypothalamus90Free peptideNeurotransmitter release
Adrenal medulla3.0Precursor-boundStress response modulation
Porcine pituitaryCycle-dependentReceptor-bound complexProlactin secretion

Research Findings

  • Chromatographic profiling :

    • Gel filtration : Sephadex G50 separates PPT-B(50-79) into three peaks (MW > 10 kDa, ~5 kDa, and ~3 kDa) .

    • HPLC : Reversed-phase C18 columns resolve synthetic PPT-B(50-79) with retention times matching NKB precursors .

  • Immunochemical interactions :

    • Antibodies targeting PPT-B(50-79) (e.g., Novus Biologicals NB300-201) show specificity for residues 50–79, with no cross-reactivity to PPT-A derivatives .

  • Functional assays :

    • PPT-B(50-79) modulates prolactin secretion in porcine pituitary cells via dopamine D2 receptor pathways .

    • In rats, intracerebroventricular PPT-B(50-79) induces anxiety-like behaviors through NK1 receptor activation .

Challenges in Characterization

  • Low endogenous levels : PPT-B(50-79) is undetectable in human plasma without amplification .

  • Proteolytic instability : Rapid degradation by ACE and neprilysin limits bioactivity in peripheral tissues .

This synthesis of chemical and functional data underscores PPT-B(50-79)’s role as a precursor to NKB and highlights its context-dependent processing across tissues. Further studies are needed to map its full interactome and therapeutic potential.

Propriétés

Numéro CAS

148597-04-0

Formule moléculaire

C143H243N37O46

Poids moléculaire

3216.7 g/mol

Nom IUPAC

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1

Clé InChI

XWSPNHVNLFQTLF-XNACSIEDSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N

SMILES canonique

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Key on ui other cas no.

148597-04-0

Séquence

LYDSRSISLEGLLKVLSKASVGPKETSLPQ

Synonymes

NKB peptide 2
NKB-P2
peptide 2, neurokinin B
preprotachykinin B (50-79)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.